7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
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Overview
Description
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another approach includes the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones with sodium borohydride in the presence of vanadium pentoxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Sodium borohydride and vanadium pentoxide are commonly used for reduction reactions.
Substitution: Aromatic nucleophilic substitution reactions can be carried out using reagents like triazole-2-thiol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to cardiovascular vasodilation . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
7-methyl-8,8a-dihydro-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3,6,8-9H,1H3 |
InChI Key |
SFVBHHPSUWPTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=NNC2N1 |
Origin of Product |
United States |
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